Ethyl 2,5-dimethylbenzoylformate
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Overview
Description
Ethyl 2,5-dimethylbenzoylformate, also known as ethyl benzoylacetate, is a chemical compound with the molecular formula C12H14O3. It is a colorless to pale yellow liquid with a sweet, floral odor. This compound is widely used in the fragrance industry as a flavoring agent and as a key intermediate in the synthesis of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,5-dimethylbenzoylformate can be synthesized through several methods. One common method involves the reaction of p-xylene with ethyl chlorooxoacetate in the presence of aluminum (III) chloride as a catalyst. The reaction is carried out in dichloromethane at temperatures ranging from 0°C to 20°C. The product is then extracted and purified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dimethylbenzoylformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2,5-dimethylbenzoylformate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,5-dimethylbenzoylformate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion into active metabolites. These metabolites can then interact with cellular receptors or other biomolecules to exert their effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methylbenzoylformate
- Ethyl 2,4,5-trimethylbenzoylformate
- Ethyl 2,3,5,6-tetramethylbenzoylformate
Uniqueness
Ethyl 2,5-dimethylbenzoylformate is unique due to its specific structural features, such as the presence of two methyl groups at the 2 and 5 positions on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
ethyl 2-(2,5-dimethylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJHKEYGAQOGPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80531009 |
Source
|
Record name | Ethyl (2,5-dimethylphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80531009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80120-31-6 |
Source
|
Record name | Ethyl (2,5-dimethylphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80531009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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